Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienopyridine derivatives typically involves the cyclization of thiophene and pyridine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form thienopyridine structures . The reaction conditions often involve heating in the presence of formic acid or triethyl orthoformate, followed by cyclization with primary amines .
Industrial Production Methods: Industrial production of such compounds may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thienopyridine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, thienopyridine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules .
Biology: Biologically, these compounds are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery .
Medicine: In medicine, thienopyridine derivatives are investigated for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Thienopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Furopyridines: Known for their antimicrobial and antihypertensive properties.
Triazolopyridines: Explored for their antiviral and anticancer potential.
Uniqueness: ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE stands out due to its specific functional groups and the unique combination of a thienopyridine core with a piperidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 4-(methoxymethyl)-6-methyl-3-[(2-piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4S/c1-4-27-20(25)18-17(22-15(24)11-23-8-6-5-7-9-23)16-14(12-26-3)10-13(2)21-19(16)28-18/h10H,4-9,11-12H2,1-3H3,(H,22,24) |
InChI Key |
KMYKNCACXFHTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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